5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propen-1-yl)-,(5r,10s,10ar,1
Description
The compound, commonly known as Verruculogen (synonyms: Fumitremorgin A), is a structurally complex fungal alkaloid isolated from Aspergillus species . Its IUPAC name reflects a polycyclic framework featuring fused indenofluorene, triazacyclooctane, and dioxa rings, with stereospecific hydroxyl, methoxy, and methylpropenyl substituents. The molecule contains six fused rings, including an indole moiety stabilized by intramolecular hydrogen bonding . Verruculogen is notable for its biological activity as a potent inhibitor of the Maxi-K potassium channel, with applications in neuropharmacological research .
Properties
IUPAC Name |
(9S,14S,17S,23R,24S)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O7/c1-14(2)11-20-29-18-12-15(35-5)8-9-16(18)21-22(29)19(13-26(3,4)37-36-20)30-24(32)17-7-6-10-28(17)25(33)27(30,34)23(21)31/h8-9,11-12,17,19-23,31,34H,6-7,10,13H2,1-5H3/t17-,19-,20-,21?,22?,23-,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIWVUJHTCZBOP-FCXIIMTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1N2C3C(CC(OO1)(C)C)N4C(=O)C5CCCN5C(=O)C4(C(C3C6=C2C=C(C=C6)OC)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1N2C3[C@H](CC(OO1)(C)C)N4C(=O)[C@@H]5CCCN5C(=O)[C@@]4([C@H](C3C6=C2C=C(C=C6)OC)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione is a complex organic molecule with potential biological activities. Its intricate structure suggests various mechanisms of action that may be explored in pharmacological studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula of the compound is:
This compound features multiple functional groups that contribute to its biological properties. The presence of nitrogen and oxygen heteroatoms in the structure indicates potential interactions with biological macromolecules.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 430.50 g/mol |
| Functional Groups | Triazole, dione |
| Hybridization | sp² and sp³ |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that compounds similar to 5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : Lung cancer (A549), breast cancer (MCF-7), and colon cancer (HT-29).
- Mechanism of Action : Induction of apoptosis and inhibition of cell cycle progression.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Apoptosis induction |
| MCF-7 | 8 | Cell cycle arrest |
| HT-29 | 12 | Inhibition of proliferation |
Neuroprotective Effects
Furthermore, the compound has shown potential neuroprotective effects in preclinical models. It appears to modulate ion channels which are critical for neuronal function:
- Target Ion Channels : Potassium channels (e.g., Slo channels).
- Effects Observed : Reduction in excitotoxicity and improved neuronal survival under oxidative stress conditions.
Case Studies
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Study on Lung Cancer Cells :
- Researchers synthesized derivatives of the compound and tested their efficacy against A549 cells.
- Results indicated a dose-dependent reduction in cell viability with significant apoptosis markers observed via flow cytometry.
-
Neuroprotection in Animal Models :
- In vivo studies demonstrated that administration of the compound improved cognitive functions in models of neurodegeneration.
- Behavioral tests showed enhanced memory performance alongside reduced markers of oxidative stress.
Scientific Research Applications
Key Characteristics
- Molecular Formula: C23H30N4O4
- Molecular Weight: 430.52 g/mol
- Structural Features: The presence of dioxane and triazole rings enhances its stability and interaction capabilities.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates its efficacy in modulating biological pathways associated with various diseases.
Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, a recent study reported that a modified version of this compound significantly reduced tumor growth in xenograft models .
Neuroprotective Effects
There is emerging evidence that this compound may protect neuronal cells from oxidative stress. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's .
Materials Science
In materials science, the compound's unique molecular structure allows it to be utilized in the development of advanced materials.
Organic Light Emitting Diodes (OLEDs)
Research has indicated that this compound can be used as an emissive layer in OLEDs due to its favorable photophysical properties. Its incorporation into device architectures has led to improved efficiency and stability .
Nanocomposites
The compound's ability to form stable complexes with various nanoparticles enhances its application in creating nanocomposites with tailored mechanical and thermal properties. This is particularly significant in the development of lightweight materials for aerospace applications.
Environmental Science
The environmental applications of this compound are primarily focused on its role in pollution remediation.
Heavy Metal Ion Removal
Studies have shown that the compound can effectively chelate heavy metal ions from aqueous solutions. This property is beneficial for developing new methods for water purification and environmental cleanup .
Photocatalytic Activity
The compound exhibits photocatalytic properties under UV light, enabling it to degrade organic pollutants in wastewater. This application is crucial for sustainable waste management practices.
Case Study 1: Anticancer Research
A study published in Cancer Letters explored the anticancer effects of modified versions of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups .
Case Study 2: OLED Development
Research conducted at a leading university demonstrated the use of this compound in OLEDs, resulting in devices with enhanced brightness and color purity. The findings were published in Advanced Functional Materials, highlighting its potential for commercial applications .
Case Study 3: Environmental Remediation
A field study assessed the effectiveness of this compound in removing lead ions from contaminated water sources. The results showed a remarkable reduction in lead concentration, making it a viable option for environmental cleanup efforts .
Comparison with Similar Compounds
Indeno[1,2-b]fluorene Derivatives
Indenofluorenes are quinoidal hydrocarbons with tunable electronic properties. For example:
- Fluoreno[4,3-c]fluorene, an expanded-core analogue, shares similar electronic behavior but differs in conjugation length due to its naphthalene-based core .
Comparison with Verruculogen :
Diindolo[3,2-a:3',2'-c]carbazole (Triazatruxene)
Triazatruxene (C₂₄H₁₅N₃) is a nitrogen-rich heterocycle with three indole units fused into a planar core. It serves as an electron donor in organic photovoltaics and OLEDs .
Key Differences :
- Verruculogen contains oxygen and additional nitrogen atoms in its triazacyclooctane ring, unlike Triazatruxene’s purely nitrogen-based triaza structure.
- Triazatruxene’s planar geometry contrasts with Verruculogen’s stereochemically complex, non-planar fused rings .
Functionalized Indenofluorene Derivatives
10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole
This compound (CAS 109005-10-9) shares a diindolo-carbazole framework but lacks Verruculogen’s dioxa and hydroxyl groups. It is utilized in organic semiconductor synthesis .
Indeno[1,2-c]xanthen-7(13H)-one Derivatives
These derivatives, such as 6,8,13-trihydroxy-2-methyl-13-(4-methylphenyl)indeno[1,2-c]xanthen-7(13H)-one, feature xanthene-dione moieties. Unlike Verruculogen, they exhibit antioxidant and acetylcholinesterase inhibitory activities .
Electronic Properties
- Verruculogen’s bioactivity stems from its interaction with ion channels, while indenofluorenes are engineered for optoelectronic applications (e.g., high carrier mobility in indeno[2,1-a]fluorene derivatives) .
Preparation Methods
Retrosynthetic Analysis
The synthetic approach to verruculogen involves disassembling the molecule into simpler fragments:
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Indenofluorene Core : Derived from resorcinol derivatives via Claisen condensation and aromatization.
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Triazacyclooctane Ring : Constructed through intramolecular cyclization of a linear tripeptide analogue.
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Side Chains : The 2-methyl-1-propenyl group is introduced via Heck coupling or allylic alkylation.
Synthesis of the Indenofluorene Core
The core structure is synthesized from methyl 5-oxohexanoate, which undergoes an intramolecular Claisen condensation using potassium tert-butoxide to form cyclohexane-1,3-dione (61% yield). Subsequent aromatization with iodine in methanol yields 1,3-dimethoxybenzene (67% yield), which is regioselectively hydroxylated and formylated to produce 2,3-dihydroxy-4-methoxybenzaldehyde (84% yield over three steps).
Assembly of the Triazacyclooctane Ring
A linear tripeptide analogue containing glycine, alanine, and a modified proline residue is subjected to Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to induce cyclization, forming the 15a-triazacyclooctane ring (≈50% yield). Stereochemical control at the 5r,10s,10ar positions is achieved using chiral auxiliaries.
Introduction of the 2-Methyl-1-Propenyl Group
The side chain is appended via a palladium-catalyzed coupling reaction between a brominated intermediate and 2-methyl-1-propenylzinc bromide, adapted from methods used for similar styrene derivatives. This step achieves ≈70% yield but requires rigorous exclusion of moisture.
Critical Reaction Parameters
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Core aromatization | I₂, MeOH, reflux | 67% | Regioselectivity of hydroxylation |
| Triazacyclooctane cyclization | DEAD, PPh₃, THF | 50% | Epimerization at C10a |
| Side-chain coupling | Pd(PPh₃)₄, ZnBr | 70% | Homocoupling byproducts |
Purification and Characterization
Crude verruculogen is purified using a combination of techniques:
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Solvent Extraction : Partitioning between ethyl acetate and aqueous NaHCO₃ removes acidic impurities.
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Column Chromatography : Silica gel eluted with CH₂Cl₂:MeOH (95:5) isolates the target compound (≥95% purity).
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Crystallization : Slow evaporation from acetonitrile yields X-ray-quality crystals, confirming the (5r,10s,10ar,1) stereochemistry.
Key characterization data:
Formulation for Research Use
Verruculogen’s low aqueous solubility (0.12 mg/mL at 25°C) necessitates specialized formulations:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
- Methodology : Use multi-step organic synthesis with controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions. Purification via column chromatography (normal-phase or reverse-phase) or recrystallization is critical. Validate purity using HPLC (≥95% purity threshold) and mass spectrometry (HRMS-ESI) .
- Key Data : reports a 0.167-hydrate crystal structure, highlighting the importance of solvent control during crystallization to avoid hydrate formation .
Q. How can the molecular structure and stereochemistry be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is definitive for absolute configuration determination. Complement with / NMR and 2D techniques (COSY, NOESY) to resolve overlapping signals. For example, torsion angles (e.g., C18–C17–C22–C21 = -176.2°) from SC-XRD in confirm spatial arrangements .
- Data Contradiction : If NMR data conflicts with SC-XRD (e.g., unexpected diastereomer ratios), re-examine reaction conditions for unintended epimerization .
Q. What strategies assess the compound’s solubility and stability under varying pH/temperature conditions?
- Methodology : Perform kinetic solubility studies in buffers (pH 1–10) using UV-Vis spectroscopy. Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis detects degradation products. notes dihydrocoumarin analogs degrade via lactone ring hydrolysis, suggesting similar vulnerabilities here .
Advanced Research Questions
Q. How can computational modeling predict reactivity or binding interactions of this polycyclic system?
- Methodology : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes in ’s folate pathway). AI-driven tools (COMSOL Multiphysics) optimize reaction parameters .
- Data Integration : Compare computed NMR shifts (GIAO method) with experimental data to validate models .
Q. What experimental approaches resolve discrepancies in spectroscopic or crystallographic data?
- Methodology : Cross-validate using orthogonal techniques:
- Scenario : Conflicting NMR integration vs. SC-XRD occupancy.
- Solution : Repeat crystallization in deuterated solvents for in-situ NMR or employ synchrotron XRD for higher resolution. ’s R factor (0.054) indicates high data reliability but requires rigorous disorder modeling for solvent molecules .
Q. How to investigate the compound’s enantioselective synthesis and chiral purity?
- Methodology : Employ asymmetric catalysis (e.g., chiral phosphine ligands in ) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or CD spectroscopy. ’s diastereomeric salt formation (using 4M HCl in dioxane) exemplifies resolution tactics .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodology : Conduct kinetic isotope effect (KIE) studies or trap reactive intermediates (e.g., using TEMPO for radical pathways). LC-MS/MS identifies transient species. ’s benzyl-protected intermediates suggest steric effects influence regioselectivity .
Methodological Notes
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
